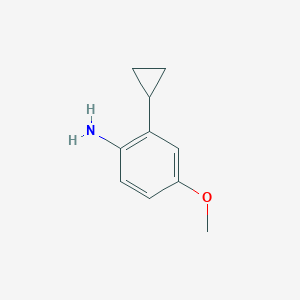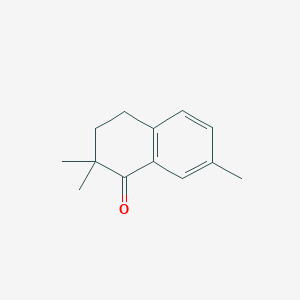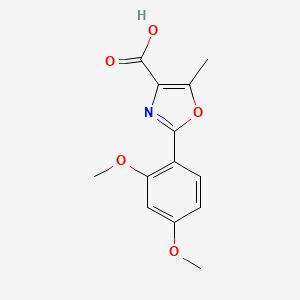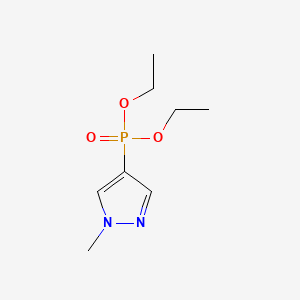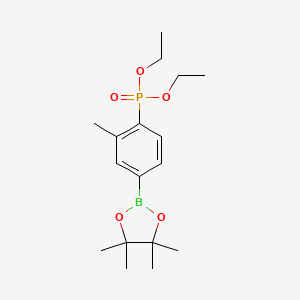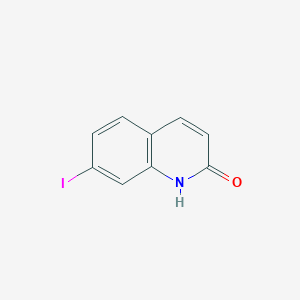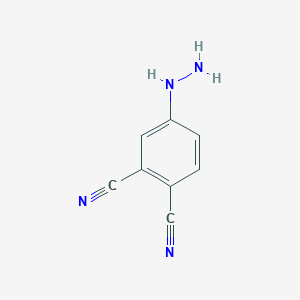
4-Hydrazinophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinophthalonitrile is an organic compound with the molecular formula C8H6N4 It is a derivative of phthalonitrile, where one of the nitrile groups is substituted with a hydrazine group
準備方法
Synthetic Routes and Reaction Conditions
4-Hydrazinophthalonitrile can be synthesized through several methods. One common approach involves the reaction of 4-nitrophthalonitrile with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The nitro group is reduced to an amino group, which then reacts with hydrazine to form the hydrazinophthalonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Hydrazinophthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones.
Major Products Formed
Oxidation: Azides or other oxidized derivatives.
Reduction: Amines.
Substitution: Hydrazones and other substituted derivatives.
科学的研究の応用
4-Hydrazinophthalonitrile has several applications in scientific research:
作用機序
The mechanism of action of 4-Hydrazinophthalonitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitrile groups can also participate in interactions with proteins and nucleic acids, affecting their function and stability .
類似化合物との比較
Similar Compounds
4-Nitrophthalonitrile: A precursor in the synthesis of 4-Hydrazinophthalonitrile.
Phthalonitrile: The parent compound, used in the synthesis of various derivatives.
4-Aminophthalonitrile: Another derivative with an amino group instead of a hydrazine group.
Uniqueness
This compound is unique due to the presence of both nitrile and hydrazine functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its role as a precursor in the synthesis of phthalocyanines make it particularly valuable in materials science and industrial applications .
特性
分子式 |
C8H6N4 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
4-hydrazinylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-4-6-1-2-8(12-11)3-7(6)5-10/h1-3,12H,11H2 |
InChIキー |
SFFFIQJCUCAIFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NN)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



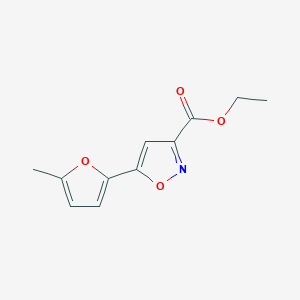

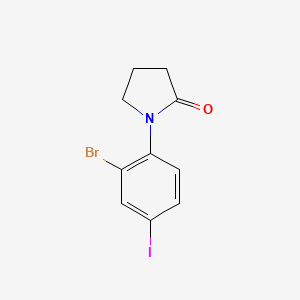


![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)

